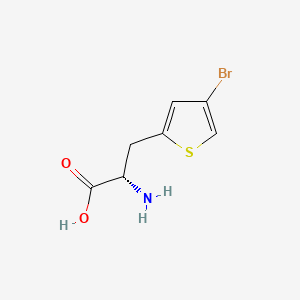

3-(4-Bromo-2-thienyl)alanine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

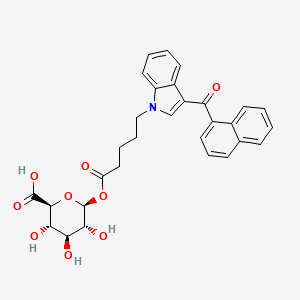

“3-(4-Bromo-2-thienyl)alanine” is a chemical compound with a molecular formula of C7H8BrNO2S . It’s a derivative of alanine, an amino acid, with a bromothienyl group attached .

Synthesis Analysis

The synthesis of similar compounds has been studied. For instance, the autopolymerization reaction of 2-bromo-3-methoxythiophene was analyzed using UV-Vis, electron spin resonance (ESR), gas chromatography/mass spectrometry (GC/MS), elemental analysis, NMR, and FT-IR spectroscopy . A convenient method for the synthesis of bromo ketone 1 involving the bromination of 1,3-di (2-thienyl)-2-buten-1-one (2) using N-bromosuccinimide in carbon tetrachloride has also been found .Molecular Structure Analysis

The molecular structure of “3-(4-Bromo-2-thienyl)alanine” can be analyzed using various spectroscopic techniques. For instance, a similar compound, 3-bromo-2-Hydroxypyridine, was investigated using Density Functional Theory (DFT) and Hartree-Fock (HF) methods .Chemical Reactions Analysis

The autopolymerization reaction is one of the synthesis methods of polythiophenes using halogenated thiophene derivatives . In the case of 2-bromo-3-methoxythiophene, it was found that a side reaction of the autopolymerization reaction occurred in multiple steps .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(4-Bromo-2-thienyl)alanine” can be determined using various analytical techniques. For instance, its density, melting point, boiling point, and molecular weight can be determined .Applications De Recherche Scientifique

Synthesis of Derivatives

3-(Thiazol-4-yl)alanine and 3-(selenazol-4-yl)alanine, derivatives of 3-(4-Bromo-2-thienyl)alanine, can be obtained from aspartic acid. These derivatives have potential applications in various fields, including pharmaceuticals (Burger et al., 1992).

Biomedical Applications

A chiral BODIPY-based fluorescent compound was synthesized for biomedical applications, including as an antibacterial and antioxidant agent. This study highlights the potential of 3-(4-Bromo-2-thienyl)alanine derivatives in developing new antibacterial and antioxidant candidates (Alnoman et al., 2019).

Fluorescent Amino Acid Derivatives

New fluorescent benzo[b]thienyl amino acid derivatives based on sulfanylphenyl benzo[b]thiophenes were synthesized. These derivatives are quasi-isosteric analogs of naturally occurring fluorescent amino acids, indicating their potential in biochemical applications (Venanzi et al., 2005).

Pharmacological Properties

The pharmacological properties of [4-beta-(2-thienyl)-L-alanine]oxytocin were studied, revealing a drastic reduction in both affinity and intrinsic activity. This suggests its potential application in studying the biological effects of amino acid residues in peptides (Smith et al., 1978).

Biotechnological Production

Research on the biotechnological production of β-alanine, a naturally occurring β-type amino acid, highlighted its importance in various industrial applications, including medicine and environmental applications (Wang et al., 2021).

Bioorganic-Inorganic Interface

Studies on the molecular interface between bioorganics and inorganics, such as alanine on a silica surface, are crucial in nanoelectronics, biomimetics, and medical applications (Ben Shir et al., 2010).

Mercuration of Thienylalanine

Thiophene-2-carboxylic acid, 2-thienylethanoic acid, and 3-(2-thienyl)alanine were mercurated, leading to mono- and di-mercurated products. This has implications for the study of organometallic chemistry and potential applications in synthesis (Popović et al., 2000).

Antagonist in Cell Metabolism

β-2-Thienyl-DL-alanine acts as a phenylalanine antagonist in cell cultures, affecting the metabolism of both normal and neoplastic cells, which could be significant in cancer research and treatment (Jacquez et al., 1952).

Safety and Hazards

Propriétés

IUPAC Name |

(2S)-2-amino-3-(4-bromothiophen-2-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO2S/c8-4-1-5(12-3-4)2-6(9)7(10)11/h1,3,6H,2,9H2,(H,10,11)/t6-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBXHSYNAEYCIDW-LURJTMIESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1Br)CC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(SC=C1Br)C[C@@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-2-(4-Bromothienyl)alanine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-[3-(2,6-Diamino-1,4-dihydro-4-oxo-5-pyrimidinyl)-3-oxopropyl]benzoic Acid](/img/structure/B584651.png)

![N-[4-[[Tert-butyl(dimethyl)silyl]oxymethyl]-1,3-thiazol-2-yl]-4-hydroxy-2-methyl-1,1-dioxo-1lambda6,2-benzothiazine-3-carboxamide](/img/structure/B584667.png)